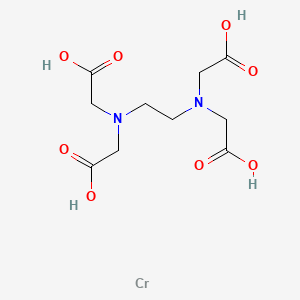
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine is an organic compound that belongs to the class of benzylamines It features a benzyl group attached to a methanamine moiety, which is further substituted with a 2,5-dimethylfuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine typically involves the reaction of benzylamine with 2,5-dimethylfuran-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a mild acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reducing agents would be tailored to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the furan ring to a tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenating agents like N-bromosuccinimide (NBS) can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of benzyl halides.
Applications De Recherche Scientifique
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity. The exact molecular pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-phenylpyrimidin-4-amine: Known for its anticancer activity.
N-Benzyl-2-(4-aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides: Exhibits antioxidant and anti-inflammatory properties.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine stands out due to the presence of the 2,5-dimethylfuran ring, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for further research and development.
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H17NO/c1-11-8-14(12(2)16-11)10-15-9-13-6-4-3-5-7-13/h3-8,15H,9-10H2,1-2H3 |
Clé InChI |
VAOUZJOXAFXRSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




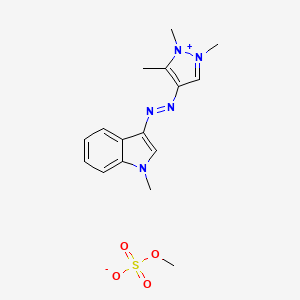
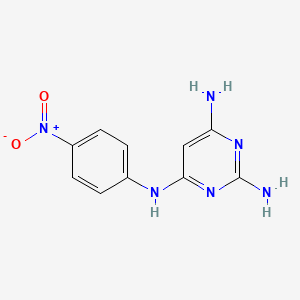

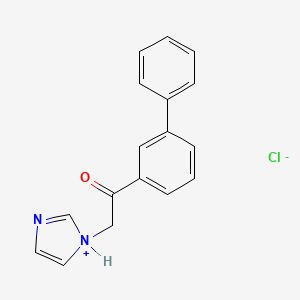

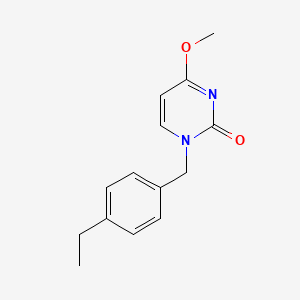
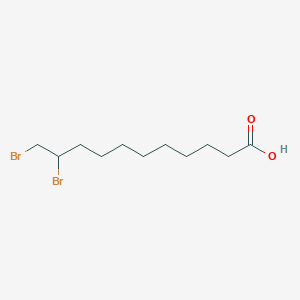
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)



